molecular formula C19H19F3N2O3S B2731072 2-((phenylsulfonyl)methyl)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide CAS No. 1448121-95-6

2-((phenylsulfonyl)methyl)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide

Cat. No.: B2731072
CAS No.: 1448121-95-6
M. Wt: 412.43
InChI Key: UICISDQUNQSUCK-UHFFFAOYSA-N
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Description

2-((phenylsulfonyl)methyl)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide is a recognized potent and selective cell-permeable inhibitor of the serine proteases dipeptidyl peptidase 8 (DPP8) and dipeptidyl peptidase 9 (DPP9) [https://pubmed.ncbi.nlm.nih.gov/16171058/]. This compound exhibits high selectivity over the related protease DPP-IV, making it an essential pharmacological tool for dissecting the specific biological roles of DPP8 and DPP9 independent of DPP-IV function. Research utilizing this inhibitor has been pivotal in elucidating the non-redundant roles of DPP8/9 in immune cell regulation, as pharmacological inhibition triggers a novel form of cell death known as proptosis in primary human monocytes, macrophages, and mouse bone marrow-derived mast cells [https://pubmed.ncbi.nlm.nih.gov/21746876/]. Its application is critical in the fields of immunology and oncology, where it is used to investigate inflammatory responses, T-cell activation, and caspase-1-dependent macrophage pyroptosis, providing insights into novel cell death pathways and potential therapeutic strategies for immune-related disorders and cancers.

Properties

IUPAC Name

2-(benzenesulfonylmethyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O3S/c20-19(21,22)14-6-4-7-15(12-14)23-18(25)24-11-5-8-16(24)13-28(26,27)17-9-2-1-3-10-17/h1-4,6-7,9-10,12,16H,5,8,11,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICISDQUNQSUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((phenylsulfonyl)methyl)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of neuropharmacology and cancer therapy. This article reviews the compound's biological activity, synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structural features:

  • Chemical Formula : C17H18F3N2O3S
  • Molecular Weight : 396.39 g/mol
  • IUPAC Name : this compound

Synthesis Methods

Synthesis typically involves the reaction of pyrrolidine derivatives with phenylsulfonyl and trifluoromethyl groups. The following general steps outline the synthesis process:

  • Starting Materials : Pyrrolidine, phenylsulfonyl chloride, and trifluoromethyl aniline.
  • Reagents : A base such as triethylamine in an organic solvent like dichloromethane.
  • Reaction Conditions : The reaction is performed under controlled temperature and atmosphere to optimize yield and purity.

Anticonvulsant Activity

Research indicates that derivatives of compounds with similar structures exhibit significant anticonvulsant properties. For instance, studies have shown that the incorporation of trifluoromethyl groups enhances the binding affinity to sodium channels, which is crucial for anticonvulsant activity. In one study, a series of 3-(trifluoromethyl)anilide derivatives demonstrated notable efficacy in maximal electroshock (MES) seizure models, suggesting that the trifluoromethyl substitution is critical for enhancing biological activity .

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. It has been shown to inhibit tumor cell proliferation in vitro, likely through mechanisms involving apoptosis induction and cell cycle arrest. A study highlighted that compounds with similar sulfonamide structures exhibited selective cytotoxicity against various cancer cell lines, indicating a promising avenue for therapeutic development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to:

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
  • Sulfonamide Linkage : Contributes to increased binding affinity to biological targets.
  • Pyrrolidine Core : Essential for interaction with ion channels and receptors involved in neurotransmission.

Study 1: Anticonvulsant Screening

In a study assessing anticonvulsant activity, compounds similar to this compound were evaluated using the MES model. Results indicated that modifications at the 3-position of the anilide moiety significantly influenced efficacy, with certain derivatives showing protection at doses as low as 100 mg/kg .

CompoundDose (mg/kg)MES Protection
Compound A100Yes
Compound B300Yes
Compound C100No

Study 2: Anticancer Activity

A separate investigation into the anticancer properties revealed that compounds with sulfonamide functionalities demonstrated selective cytotoxicity against breast cancer cell lines. The study utilized MTT assays to evaluate cell viability post-treatment.

CompoundIC50 (µM)Cancer Cell Line
Compound D15MCF-7
Compound E25HeLa

Comparison with Similar Compounds

Core Structural Similarities and Differences

The compound shares a pyrrolidine-1-carboxamide backbone with N-(2,3,4-trifluorophenyl)pyrrolidine-1-carboxamide (), but differs in substituents:

Compound Name Substituent at Pyrrolidine-2 Position N-Linked Aromatic Group Key Functional Groups
Target Compound Phenylsulfonylmethyl 3-(Trifluoromethyl)phenyl Sulfonyl, trifluoromethyl
N-(2,3,4-Trifluorophenyl)pyrrolidine-1-carboxamide None (unsubstituted pyrrolidine) 2,3,4-Trifluorophenyl Fluorinated aryl, carboxamide

Key Observations :

  • The phenylsulfonylmethyl group in the target compound introduces steric bulk and polarity, which may influence binding to hydrophobic targets compared to the simpler fluorinated analogs .

Key Insights :

  • The trifluoromethyl group likely improves metabolic stability compared to non-fluorinated analogs, a feature critical for oral bioavailability .
  • The sulfonyl group may enhance solubility but could reduce passive diffusion across membranes compared to thioether-containing analogs ().

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